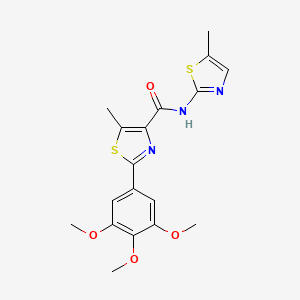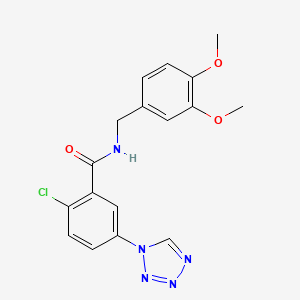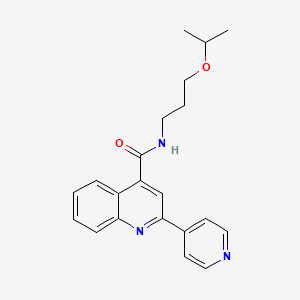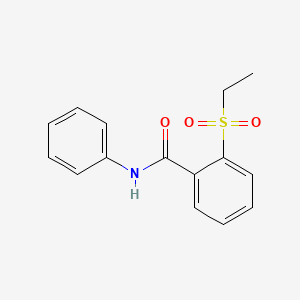![molecular formula C19H16F3N3O2 B11158391 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11158391.png)
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized via a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines.
Final Coupling: The final step involves coupling the quinazolinone core with the trifluoromethyl-substituted phenyl group under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.
Substitution: Substitution reactions can take place at the phenyl ring, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share the quinazolinone core structure but lack the trifluoromethyl group.
Trifluoromethyl-substituted Phenyl Compounds: These compounds have the trifluoromethyl group but may differ in the core structure.
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the combination of the quinazolinone core and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16F3N3O2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C19H16F3N3O2/c1-2-16(25-11-23-15-9-4-3-8-14(15)18(25)27)17(26)24-13-7-5-6-12(10-13)19(20,21)22/h3-11,16H,2H2,1H3,(H,24,26) |
InChI Key |
SOEVYRLAKOUXOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-chloro-2-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B11158342.png)
![4-chloro-N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}phenylalanine](/img/structure/B11158344.png)

![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one](/img/structure/B11158353.png)

![trans-N-(2-chloropyridin-4-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11158361.png)
![trans-4-({[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11158367.png)
![2-{[(2S)-2-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide](/img/structure/B11158372.png)
![10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11158377.png)

![1-butyl-N-{4-[(3,5-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11158406.png)

